molecular formula C19H21NO3 B1233523 Nalorphine CAS No. 62-67-9

Nalorphine

Cat. No.: B1233523
CAS No.: 62-67-9
M. Wt: 311.4 g/mol
InChI Key: UIQMVEYFGZJHCZ-SSTWWWIQSA-N
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Scientific Research Applications

Nalorphine has been extensively studied for its pharmacological properties and applications in various fields:

Mechanism of Action

Nalorphine acts at two opioid receptors — the μ-opioid receptor (MOR) where it has antagonistic effects, and at the κ-opioid receptor (KOR) where it exerts high-efficacy agonistic characteristics . It is used to reverse opioid overdose and in a challenge test to determine opioid dependence .

Preparation Methods

The synthesis of nalorphine involves several steps, starting from morphine. One common method includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nalorphine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Nalorphine is unique due to its dual action as both an opioid agonist and antagonist. Similar compounds include:

This compound’s uniqueness lies in its historical significance and its specific receptor interactions, which have paved the way for the development of other opioid antagonists.

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-6,12-13,15,18,21-22H,1,7-10H2/t12-,13+,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQMVEYFGZJHCZ-SSTWWWIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1041-90-3 (hydrobromide), 57-29-4 (hydrochloride), 97889-94-6 (L-tartrate (1:1))
Record name Nalorphine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023348
Record name Nalorphine
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Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

ODORLESS; WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER; INSOL IN CHLOROFORM & ETHER; SOL IN DIL ALKALI HYDROXIDE /NALORPHINE HYDROCHLORIDE/, Slightly soluble in water; soluble in alkali, acetone, ethanol, Sparingly soluble in ether; soluble in chloroform, dilute alkalies
Record name NALORPHINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3278
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The Kappa-3 opioid receptor subtype is found throughout the brain and participates in supraspinal analgesia. This receptor is primarily responsible for the action of nalorphine, an agonist-antagonist opioid. ... All opioid receptor subtypes are members of a family of a superfamily of membrane bound receptors that are coupled to G proteins. The G proteins are responsible for signaling the cell that the receptor has been activated and for initiating the the desired cellular effects. /Opioids/, Agonists selective for kappa receptors produce analgesia that has been shown in animal to be mediated primarily at spinal sites. Respiratory depressin and miosis may be less severe with kappa agonists. Instead of euphoria (/as with mu-receptors/), kappa receptor agonist produce dysphoric and psychotomimetic effects., The effects of graded doses of nalorphine and morphine were studied in nondependent chronic spinal dogs. Morphine and low doses of nalorphine produced behavioral changes characterized by indifference, whereas the largest dose of nalorphine produced canine delirium indistinguishable from that produced by SKF-10, 047 or cyclazocine. Nalorphine depressed the flexor reflex; however, a plateau was observed. The data suggest that nalorphine is a partial agonist of the kappa type and a sigma agonist in addition to being a competitive antagonist at the mu receptor, and further, that the dysphoric and hallucinogenic effects of nalorphine-like drugs are due to their sigma activity., Intracellular microelectrode studies were conducted to investigate the actions of the partial agonist-antagonist nalorphine at an opiate receptor on functional frog skeletal muscle fiber membranes. In high bath concentrations (greater than or equal to 10(-4) M), nalorphine alone produces agonist actions similar to the "full" opiate agonists. These actions were (i) to depress both the sodium and potassium (gNa and gK) conductance increases due to electrical stimulation by a nonspecific local anestheticlike mechanism and (ii) to depress gNa by a specific opiate receptor mediated mechanism. In a much lower bath concentration (1 X 10(-8) M) nalorphine acts to antagonize the specific opiate receptor mediated depression of gNa produced by the "full" agonist meperidine. Thus in this preparation nalorphine, "the partial antagonist," has the same actions as naloxone, which is often considered to be a full antagonist. ..., For more Mechanism of Action (Complete) data for NALORPHINE (6 total), please visit the HSDB record page.
Record name NALORPHINE
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Color/Form

Crystals (from diethyl ether)

CAS No.

62-67-9
Record name (-)-Nalorphine
Source CAS Common Chemistry
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Record name Nalorphine [INN:BAN]
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Record name Nalorphine
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Record name Nalorphine
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Record name Nalorphine
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Record name NALORPHINE
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Record name NALORPHINE
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Melting Point

208 °C, MP: 260-263 °C; max absorption (water): 285 nm; min: 260 nm; pH of 0.5% aqueous solution: 5.0; crystals from alcohol; moderately soluble in alcohol; soluble in water /Nalorphine hydrochloride/
Record name NALORPHINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3278
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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